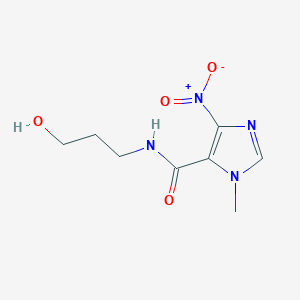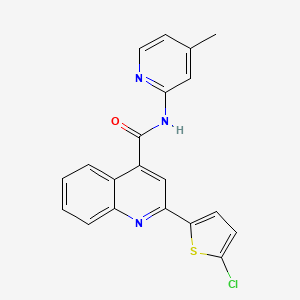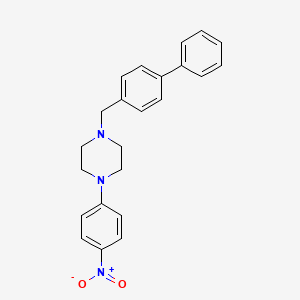![molecular formula C13H17N3O4S B5173991 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide](/img/structure/B5173991.png)
4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide, also known as MPB or MPB-PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPB-PEA belongs to the class of sulfonamide compounds and is a derivative of sulfanilamide.
Wirkmechanismus
The mechanism of action of 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA is not fully understood, but it is believed to act through multiple pathways. 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA has been shown to inhibit the activity of enzymes such as carbonic anhydrase and caspases, which are involved in various cellular processes. 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA also modulates the activity of various signaling pathways such as the PI3K/Akt pathway and the MAPK pathway.
Biochemical and Physiological Effects:
4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA has been shown to have various biochemical and physiological effects. In cancer cells, 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA induces apoptosis and inhibits cell proliferation. In neurons, 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA protects against oxidative stress and reduces inflammation. In immune cells, 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA modulates the immune response and inhibits the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA in lab experiments is its potential therapeutic applications in various fields. 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA is also relatively easy to synthesize and purify. However, one limitation of using 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA. One area of interest is its potential use in combination therapy for cancer treatment. 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA may also have applications in treating other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Further research is needed to fully understand the mechanism of action of 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA involves the reaction of 4-aminobenzenesulfonamide with 1-methyl-2,5-dioxopyrrolidine-3-amine in the presence of a suitable solvent and catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide-PEA has been shown to modulate the immune response and may have potential applications in treating autoimmune diseases.
Eigenschaften
IUPAC Name |
4-[2-[(1-methyl-2,5-dioxopyrrolidin-3-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-16-12(17)8-11(13(16)18)15-7-6-9-2-4-10(5-3-9)21(14,19)20/h2-5,11,15H,6-8H2,1H3,(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQNWHWJDFWRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]nicotinamide](/img/structure/B5173914.png)
![8-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)-5-nitroquinoline](/img/structure/B5173917.png)
![1-[4-(1-adamantyl)phenoxy]-3-(4-benzyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5173924.png)
![sodium 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B5173927.png)
![3-(4-chlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5173930.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5173956.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5173962.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5173967.png)

![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173983.png)

![4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5174007.png)

